Urea, N'-phenyl-N,N-dipropyl-
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Description
“Urea, N’-phenyl-N,N-dipropyl-” is a compound that contains a urea group. The urea group is inherent to numerous bioactive compounds, including a variety of clinically approved therapies . The compound contains a total of 47 bonds; 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .
Synthesis Analysis
A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial applications in large volumes .Molecular Structure Analysis
The molecular structure of “Urea, N’-phenyl-N,N-dipropyl-” includes a urea group attached to phenyl and propyl groups . The compound has a molecular weight of 212.2472 .Chemical Reactions Analysis
The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis
The compound “Urea, N’-phenyl-N,N-dipropyl-” has a molecular weight of 212.2472 . It contains a total of 47 bonds; 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .Future Directions
The synthesis of N-substituted ureas, such as “Urea, N’-phenyl-N,N-dipropyl-”, is an area of active research. New methodologies are being developed to overcome safety issues associated with traditional synthesis . These compounds are increasingly used in medicinal chemistry and drug design, suggesting a promising future for their development and application .
properties
IUPAC Name |
3-phenyl-1,1-dipropylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXPKFQYXZREQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336537 |
Source
|
Record name | Urea, N'-phenyl-N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N'-phenyl-N,N-dipropyl- | |
CAS RN |
15545-56-9 |
Source
|
Record name | Urea, N'-phenyl-N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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